4-Amino-3-chloro-5-methylphenol
Overview
Description
4-Amino-3-chloro-5-methylphenol is an aromatic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-chloro-5-methylphenol can be synthesized through several methods. One common approach involves the nitration of 3-chloro-5-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The raw materials, including 3-chloro-5-methylphenol, nitric acid, and hydrogen gas, are fed into the reactor under controlled conditions to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro group.
Reduction: The chlorine atom can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of 4-nitro-3-chloro-5-methylphenol.
Reduction: Formation of 4-amino-3-methylphenol.
Substitution: Formation of 4-amino-3-hydroxy-5-methylphenol or 4-amino-3-alkyl-5-methylphenol.
Scientific Research Applications
4-Amino-3-chloro-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-5-methylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-3-methylphenol: Lacks the amino group, affecting its biological activity.
4-Amino-2-chloro-5-methylphenol: Positional isomer with different chemical properties.
Uniqueness
4-Amino-3-chloro-5-methylphenol is unique due to the combination of its functional groups, which confer specific reactivity and biological activity
Properties
IUPAC Name |
4-amino-3-chloro-5-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEPGUUHMXHJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697192 | |
Record name | 4-Amino-3-chloro-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873417-25-5 | |
Record name | 4-Amino-3-chloro-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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